Cyclohexyl 2,5-dimethylphenyl ketone

描述

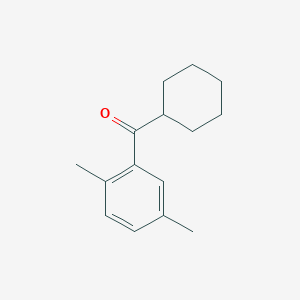

Cyclohexyl 2,5-dimethylphenyl ketone is an organic compound with the molecular formula C15H20O It is a ketone characterized by a cyclohexyl group attached to a 2,5-dimethylphenyl ring

准备方法

Synthetic Routes and Reaction Conditions: Cyclohexyl 2,5-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as distillation or recrystallization.

化学反应分析

SmI₂-Catalyzed Coupling Reactions

The SmI₂-catalyzed coupling of cyclopropyl ketones with alkynes or alkenes is a key reaction pathway. For cyclohexyl 2,5-dimethylphenyl ketone (3 ), the reaction involves cyclopropyl fragmentation and radical trapping. The mechanism includes:

-

Ketyl Radical Formation : Reduction by SmI₂ generates a stabilized ketyl radical.

-

Cyclopropyl Fragmentation : The cyclopropyl ring opens, forming a conjugated system.

-

Radical Trapping : The alkyl or aryl radical combines with the coupling partner (e.g., phenylacetylene).

Key intermediates include Int I (ketyl radical) and Int II (post-fragmentation radical). The rate-determining step (RDS) depends on substituents:

-

TS I (fragmentation) dominates for 3 , while TS II (radical trapping) is RDS for unsubstituted phenyl ketones due to steric hindrance in Int II .

3. Structure-Reactivity Relationships

Substituent Effects

-

Conjugation : Aryl groups stabilize the ketyl radical via π-conjugation, lowering TS I .

-

Steric Factors : Ortho-substitution (e.g., 2,6-dimethylphenyl in 3 ) reduces steric clashes in Int II , enabling faster radical trapping.

| Substrate | Rate-Determining Step | TOF (55°C) |

|---|---|---|

| Cyclohexyl (1 ) | TS I | 1 |

| Phenyl (2 ) | TS II | 3.5 |

| 2,6-Dimethylphenyl (3 ) | TS I | 22.8 |

Table 1 : Relative turnover frequencies (TOF) for SmI₂-catalyzed couplings .

4. Experimental Observations

Reaction Efficiency

-

3 exhibits the lowest TS I (23.1 kcal/mol⁻¹) among cyclopropyl ketones, correlating with the highest TOF .

-

Substituted phenyl rings balance conjugation and steric effects, enhancing reactivity over alkyl counterparts .

Radical Trapping Dynamics

The pretwisted ortho-substituted phenyl in 3 avoids dihedral angle shifts during Int II formation, minimizing steric hindrance . This contrasts with unsubstituted phenyl ketones (2 ), where gauche conformations in Int II destabilize the system .

5. Comparison with Related Compounds

| Feature | Cyclohexyl (1 ) | Phenyl (2 ) | 2,6-Dimethylphenyl (3 ) |

|---|---|---|---|

| TS I (kcal/mol⁻¹) | 25.4 | 24.6 | 23.1 |

| TOF | 1 | 3.5 | 22.8 |

| RDS | TS I | TS II | TS I |

Table 2 : Key differences in reactivity .

6. Potential Applications

-

Organic Synthesis : Used in forming five-membered rings via cyclopropyl fragmentation .

-

Biological Studies : Antimicrobial and anti-inflammatory properties linked to ketone functionality and substituent effects.

References ACS Journal of Organic Chemistry (2024). ACS Journal of Organic Chemistry (2024). Journal of the American Chemical Society (2021).

科学研究应用

Organic Synthesis

CDK is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in various chemical reactions, including:

- Friedel-Crafts Acylation : CDK can be synthesized through the Friedel-Crafts acylation of 2,5-dimethylphenyl with cyclohexanoyl chloride using Lewis acid catalysts like aluminum chloride.

- Chemical Reactions : It undergoes various reactions such as oxidation to form carboxylic acids and reduction to secondary alcohols, making it versatile for synthetic chemists.

Pharmaceutical Industry

CDK has potential applications in drug development due to its structural properties that allow it to act as a precursor for pharmacologically active compounds. Its ability to participate in enzyme-catalyzed reactions makes it valuable for:

- Drug Synthesis : It can be used in the synthesis of pharmaceuticals that target specific biological pathways, particularly in studies involving enzyme interactions and metabolic processes.

- Biological Activity : The compound's interactions at the molecular level can influence metabolic pathways, which is crucial for developing drugs targeting diseases related to these pathways.

Materials Science

In materials science, CDK is explored for its potential use in creating specialty chemicals and fragrances. Its aromatic characteristics contribute to its application in:

- Fragrance Industry : CDK’s unique scent profile makes it suitable for use in perfumes and other scented products.

- Specialty Chemicals : The compound is also being investigated for its role in the manufacture of specialty chemicals used in various industrial applications.

Case Studies and Research Findings

Several studies have documented the utility of CDK in various applications:

- Synthesis of Complex Molecules : A study demonstrated the successful use of CDK as an intermediate in synthesizing complex organic molecules through advanced synthetic routes .

| Study Focus | Methodology | Findings |

|---|---|---|

| Organic Synthesis | Friedel-Crafts Acylation | Effective synthesis route for complex molecules |

| Drug Development | Enzyme Interaction Studies | Potential precursor for pharmacologically active compounds |

| Materials Science | Fragrance Formulation | Demonstrated suitability for scented products |

作用机制

The mechanism of action of Cyclohexyl 2,5-dimethylphenyl ketone depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

相似化合物的比较

- Cyclohexyl phenyl ketone

- Cyclohexyl 4-methylphenyl ketone

- Cyclohexyl 3,5-dimethylphenyl ketone

Comparison: Cyclohexyl 2,5-dimethylphenyl ketone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and physical properties. Compared to Cyclohexyl phenyl ketone, the additional methyl groups may result in steric hindrance, affecting the compound’s behavior in chemical reactions. The position of the methyl groups (2,5- vs. 3,5-) can also lead to differences in electronic effects and reactivity.

生物活性

Cyclohexyl 2,5-dimethylphenyl ketone (also known as cyclohexyl 2-(2,5-dimethylphenyl)ethyl ketone) is an organic compound with the molecular formula . This compound features a cyclohexyl group attached to a ketone functional group linked to a 2,5-dimethylphenyl moiety. Its unique structural characteristics contribute to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ketone functional group can form hydrogen bonds with biological macromolecules, which may influence their structure and function. Additionally, the hydrophobic nature of the cyclohexyl and dimethylphenyl groups enhances its binding affinity to various proteins and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents. The specific mechanisms through which it exerts this activity are still under investigation but may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a novel antimicrobial agent .

- Anti-inflammatory Mechanism Investigation : In vitro assays showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its role in modulating immune responses .

- Pharmacokinetics Study : A pharmacokinetic analysis revealed that after administration, this compound is rapidly absorbed and metabolized in vivo, with peak plasma concentrations observed within one hour. The compound was predominantly eliminated via hepatic metabolism .

Comparison with Similar Compounds

The following table summarizes the comparison of this compound with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclohexanone | Simple cycloalkane ketone | Common solvent and intermediate |

| 2,5-Dimethylacetophenone | Aromatic ketone with methyl groups | Exhibits significant biological activity |

| Cyclohexyl phenyl ketone | Similar cycloalkane structure | Used in fragrance and flavor industries |

| Cyclopentyl 2,4-dimethylphenyl ketone | Smaller cyclic structure | Different physical properties |

This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, influencing its reactivity and biological activity compared to other similar compounds .

属性

IUPAC Name |

cyclohexyl-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXWFRFVEACSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640564 | |

| Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-24-6 | |

| Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。